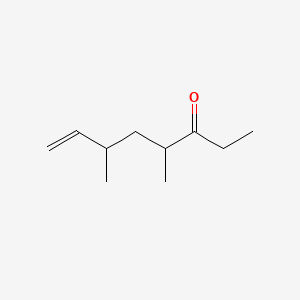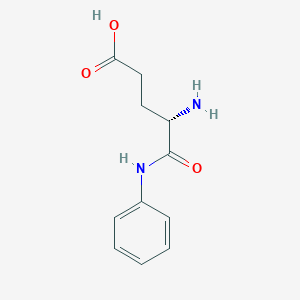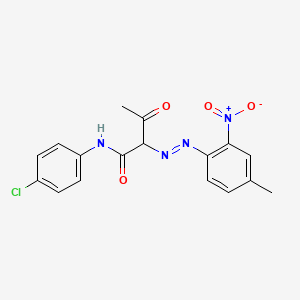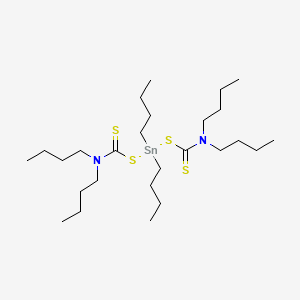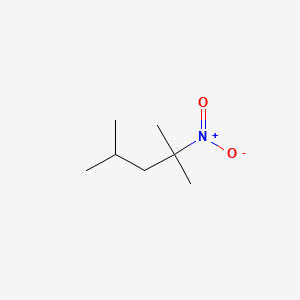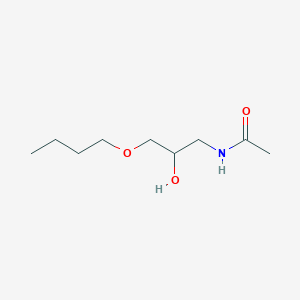![molecular formula C21H19NO3 B13795427 Methyl 2-[(2-phenoxyanilino)methyl]benzoate CAS No. 867252-14-0](/img/structure/B13795427.png)
Methyl 2-[(2-phenoxyanilino)methyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(2-phenoxyphenylamino)-methyl]benzoate is an organic compound with the molecular formula C21H19NO3. It is used in various scientific research applications, particularly in the fields of chemistry and biology. The compound is known for its unique structure, which includes a benzoate ester linked to a phenoxyphenylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2-phenoxyphenylamino)-methyl]benzoate typically involves the reaction of methyl benzoate with 2-phenoxyaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase to ensure complete reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In industrial settings, the production of methyl 2-[(2-phenoxyphenylamino)-methyl]benzoate may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-phenoxyphenylamino)-methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Methyl 2-[(2-phenoxyphenylamino)-methyl]benzoate is utilized in various scientific research applications:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research on its potential therapeutic effects and drug development.
Industry: Applications in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 2-[(2-phenoxyphenylamino)-methyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: A simpler ester with similar aromatic properties.
Phenoxybenzoic acid: Shares the phenoxy group but lacks the ester functionality.
Phenoxymethylpenicillin: Contains a phenoxy group and is used as an antibiotic
Uniqueness
Methyl 2-[(2-phenoxyphenylamino)-methyl]benzoate is unique due to its combination of a benzoate ester and a phenoxyphenylamino group, which imparts distinct chemical and biological properties. This structural uniqueness makes it valuable in various research applications and distinguishes it from other similar compounds .
Properties
CAS No. |
867252-14-0 |
|---|---|
Molecular Formula |
C21H19NO3 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
methyl 2-[(2-phenoxyanilino)methyl]benzoate |
InChI |
InChI=1S/C21H19NO3/c1-24-21(23)18-12-6-5-9-16(18)15-22-19-13-7-8-14-20(19)25-17-10-3-2-4-11-17/h2-14,22H,15H2,1H3 |
InChI Key |
AOTAOVAVAWEHBL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CNC2=CC=CC=C2OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-Diiodo-2-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13795346.png)
![3-[Chloro(dimethyl)silyl]propyl prop-2-enoate](/img/structure/B13795349.png)
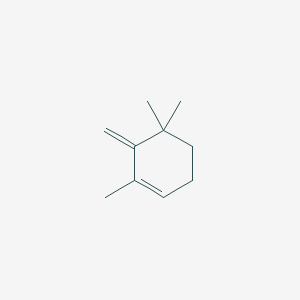
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(4-ethylphenyl)-](/img/structure/B13795356.png)
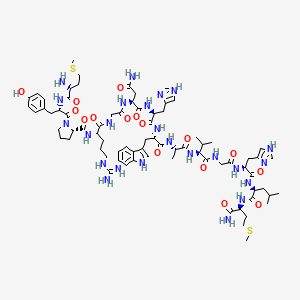
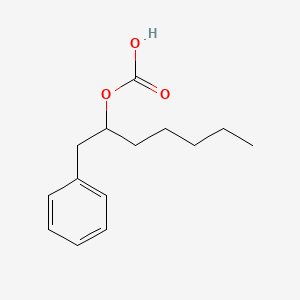
![N-(1-([6-(Trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B13795371.png)
